Moxonidine
CAS No.: 75438-57-2
VCID: VC0001115
Molecular Formula: C9H12ClN5O
Molecular Weight: 241.68 g/mol
* For research use only. Not for human or veterinary use.

Description | Moxonidine, also known under the brand name Physiotens, is a centrally acting antihypertensive drug of the new generation, primarily used to treat mild to moderate essential hypertension . It is considered when other common treatments like thiazides, beta-blockers, ACE inhibitors, and calcium channel blockers are either unsuitable or have not effectively controlled blood pressure . Moreover, research indicates moxonidine can positively influence parameters associated with insulin resistance syndrome, independently of its blood pressure-lowering effects . Moxonidine has also been noted to stimulate the release of growth hormone . As a selective agonist, moxonidine targets the imidazoline receptor subtype 1 (I1) in the medulla oblongata, which leads to a reduction in sympathetic nervous system activity and, consequently, lowers blood pressure . Compared to older centrally acting antihypertensives like clonidine, moxonidine exhibits a much higher affinity for the imidazoline I1-receptor relative to the α2-receptor . Specifically, moxonidine's affinity for I1 is 33 times greater than for α2, whereas clonidine's affinity is only four times greater . This selectivity is significant because the antihypertensive effect of moxonidine can selectively inhibit sympathetic outflow via its action on the imidazoline receptor . Effects on alpha2 adrenoceptors may induce unwanted effects, such as dry mouth and sedation . In addition to reducing blood pressure, moxonidine may also enhance sodium excretion, improve insulin resistance and glucose tolerance, and protect against target organ damage associated with hypertension, such as cardiac hypertrophy and kidney disease . Moxonidine is administered orally and is well-absorbed, with about 90% of an oral dose being absorbed, resulting in high bioavailability . It has a low potential for drug interactions and can often be administered once daily . However, it can potentiate the sedative effect of substances like alcohol, sedatives, hypnotics, and tricyclic antidepressants, so caution is advised when co-prescribing . While moxonidine shares some similarities with clonidine, it is less likely to cause rebound hypertension . It is important to note that moxonidine is not recommended for individuals with heart failure, as studies have linked its use in such cases to increased mortality and adverse events . |
---|---|
CAS No. | 75438-57-2 |
Product Name | Moxonidine |
Molecular Formula | C9H12ClN5O |
Molecular Weight | 241.68 g/mol |
IUPAC Name | 4-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-6-methoxy-2-methylpyrimidin-5-amine |
Standard InChI | InChI=1S/C9H12ClN5O/c1-5-13-7(10)6(8(14-5)16-2)15-9-11-3-4-12-9/h3-4H2,1-2H3,(H2,11,12,15) |
Standard InChIKey | WPNJAUFVNXKLIM-UHFFFAOYSA-N |
SMILES | CC1=NC(=C(C(=N1)Cl)NC2=NCCN2)OC |
Canonical SMILES | CC1=NC(=C(C(=N1)Cl)NC2=NCCN2)OC |
Synonyms | 4-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-6-methoxy-2-methyl-5-pyrimidinamine BE 5895 BE-5895 Cynt Moxon moxonidin moxonidine Normatens Physiotens |
Reference | Array Compounds from Vilardaga et al. Molecular basis of inverse agonism in a G protein coupled-receptor. Nature Chem. Biol. 1, 25-28 (2005). |
PubChem Compound | 4810 |
Last Modified | Sep 12 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume